3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine is a chemical compound with a unique structure that includes a difluorocyclohexyl group and an oxazole ring
Vorbereitungsmethoden
The synthesis of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of 4-oxocyclohexanecarbonitrile with diethylamino-sulfur trifluoride in dichloromethane at 0°C, followed by further reactions to introduce the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include oxidizing agents like MCPBA, reducing agents like lithium aluminum hydride, and various catalysts
Wissenschaftliche Forschungsanwendungen
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine can be compared with similar compounds such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 3-(4,4-Difluorocyclohexyl)propanoic acid
- (4,4-Difluorocyclohexyl)methanol These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure, which can lead to different chemical properties and applications .
Eigenschaften
Molekularformel |
C9H12F2N2O |
---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
3-(4,4-difluorocyclohexyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)3-1-6(2-4-9)7-5-8(12)14-13-7/h5-6H,1-4,12H2 |
InChI-Schlüssel |
PGHZFCSHPQEIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=NOC(=C2)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.